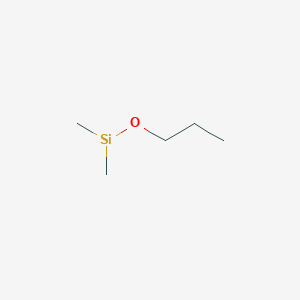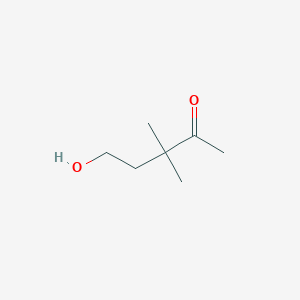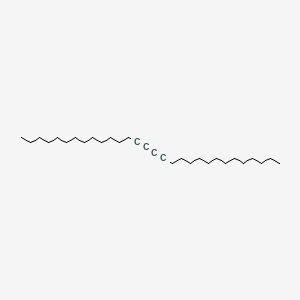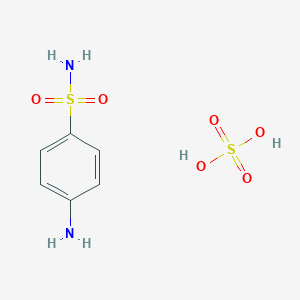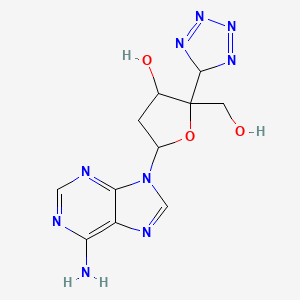
(R)-2'-Deoxy-4'-C-5H-tetrazol-5-yladenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2’-Deoxy-4’-C-5H-tetrazol-5-yladenosine is a synthetic nucleoside analog. This compound is structurally similar to adenosine, a naturally occurring nucleoside, but it contains a tetrazole ring, which is a five-membered ring containing four nitrogen atoms. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2’-Deoxy-4’-C-5H-tetrazol-5-yladenosine typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the hydroxyl groups of a deoxyribose sugar, followed by the introduction of the tetrazole ring through a cycloaddition reaction. The final step involves the coupling of the modified sugar with an adenine base under acidic conditions to yield the desired nucleoside analog.
Industrial Production Methods
Industrial production of ®-2’-Deoxy-4’-C-5H-tetrazol-5-yladenosine may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
®-2’-Deoxy-4’-C-5H-tetrazol-5-yladenosine can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or other functional groups in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like sodium azide or thiols can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the tetrazole ring, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
®-2’-Deoxy-4’-C-5H-tetrazol-5-yladenosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe to study nucleoside analogs.
Biology: The compound can be used to investigate the role of nucleosides in cellular processes and to study enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, including antiviral and anticancer activities, due to its ability to interfere with nucleic acid metabolism.
Industry: The compound can be used in the development of new materials and as a precursor for other chemical syntheses.
Mécanisme D'action
The mechanism of action of ®-2’-Deoxy-4’-C-5H-tetrazol-5-yladenosine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The tetrazole ring can interact with enzymes involved in nucleic acid synthesis, leading to the inhibition of DNA and RNA polymerases. This can result in the termination of nucleic acid chains and the inhibition of cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxyadenosine: A naturally occurring nucleoside that lacks the tetrazole ring.
2’-Deoxy-5-azacytidine: Another nucleoside analog with a different modification on the sugar moiety.
Fludarabine: A synthetic nucleoside analog used in cancer therapy.
Uniqueness
®-2’-Deoxy-4’-C-5H-tetrazol-5-yladenosine is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with biological targets, making it a valuable tool in research and potential therapeutic applications.
Propriétés
Numéro CAS |
64365-28-2 |
|---|---|
Formule moléculaire |
C11H13N9O3 |
Poids moléculaire |
319.28 g/mol |
Nom IUPAC |
5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-2-(5H-tetrazol-5-yl)oxolan-3-ol |
InChI |
InChI=1S/C11H13N9O3/c12-8-7-9(14-3-13-8)20(4-15-7)6-1-5(22)11(2-21,23-6)10-16-18-19-17-10/h3-6,10,21-22H,1-2H2,(H2,12,13,14) |
Clé InChI |
DARTYHPJJPJLMK-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)(CO)C4N=NN=N4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


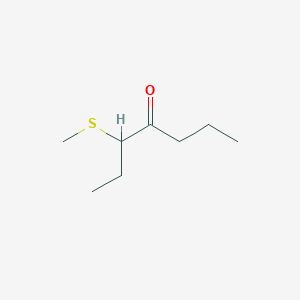
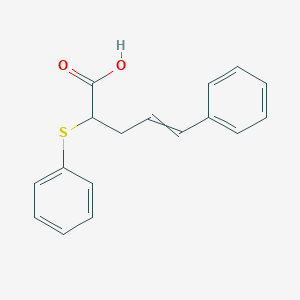

![(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone]](/img/structure/B14483939.png)
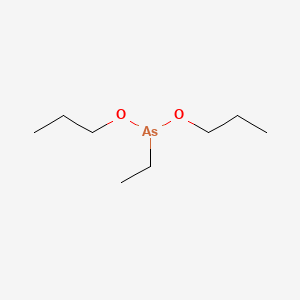
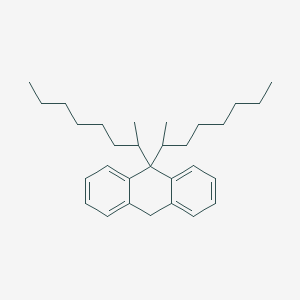
![1,1'-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate)](/img/structure/B14483958.png)

